![molecular formula C16H13Cl2FN2O2S B4135999 2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been studied for its potential application in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
DFP-10825 is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. In addition to its effects on COX-2, DFP-10825 has been shown to inhibit the activity of other enzymes, including 5-lipoxygenase and peroxidase. It has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DFP-10825 is its specificity for COX-2 inhibition. Unlike other COX inhibitors, such as aspirin and ibuprofen, DFP-10825 does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DFP-10825 a potentially safer alternative for the treatment of inflammation and cancer. However, one limitation of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DFP-10825. One potential direction is the development of more soluble derivatives of DFP-10825 that can be administered in vivo. Another direction is the study of the effects of DFP-10825 on other enzymes and pathways involved in inflammation and cancer. Additionally, the potential use of DFP-10825 in combination with other drugs for the treatment of cancer and inflammation should be explored. Finally, the development of animal models to study the in vivo effects of DFP-10825 is also an important future direction.
Applications De Recherche Scientifique
DFP-10825 has been studied extensively for its potential application in the treatment of cancer and inflammation. In vitro studies have shown that DFP-10825 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-fluorophenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O2S/c1-9(23-14-7-6-10(17)8-11(14)18)15(22)21-16(24)20-13-5-3-2-4-12(13)19/h2-9H,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGYPLWZBGAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(2-fluorophenyl)carbamothioyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



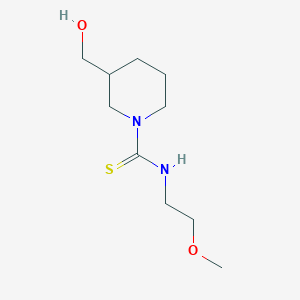
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)
![4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4135932.png)
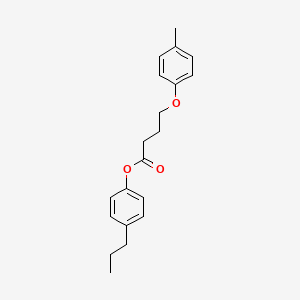
![N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4135960.png)
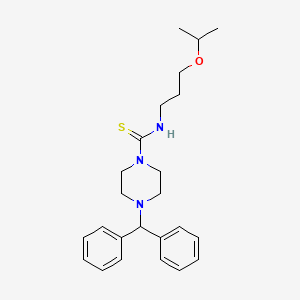
amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)
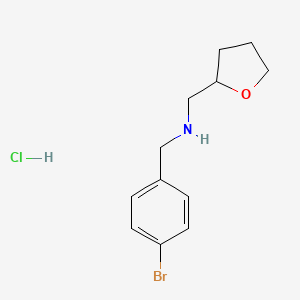
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4136004.png)
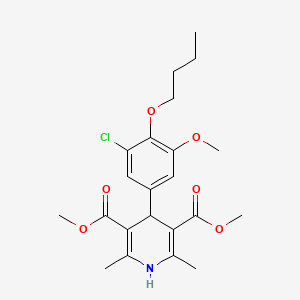
![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)